N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-fluoro-5-methylaniline
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Overview
Description
N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-fluoro-5-methylaniline is a complex organic compound that features a cyano group, a difluoromethyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts can streamline the process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-fluoro-5-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-fluoro-5-methylaniline has several scientific research applications:
Chemistry: It is used in the development of new synthetic methodologies and as a building block for more complex molecules.
Biology: It can be used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-fluoro-5-methylaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated imidazoles and cyano-substituted anilines. These compounds share structural features but may differ in their specific functional groups and overall reactivity .
Uniqueness
N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-fluoro-5-methylaniline is unique due to its combination of a cyano group, a difluoromethyl group, and an imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
[1-(difluoromethyl)imidazol-2-yl]methyl-(2-fluoro-5-methylphenyl)cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4/c1-9-2-3-10(14)11(6-9)19(8-17)7-12-18-4-5-20(12)13(15)16/h2-6,13H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPCDKCZHVZBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N(CC2=NC=CN2C(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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